2-(4-fluorophenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
Description
2-(4-fluorophenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic compound featuring a tetrahydroisoquinoline core substituted with a phenylsulfonyl group at the 2-position and an acetamide moiety linked to a 4-fluorophenyl group at the 7-position. This structure combines elements of fluorinated aromatic systems, sulfonyl groups, and amide linkages, which are common in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c24-20-9-6-17(7-10-20)14-23(27)25-21-11-8-18-12-13-26(16-19(18)15-21)30(28,29)22-4-2-1-3-5-22/h1-11,15H,12-14,16H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZHFMPHZDBTHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (CAS Number: 955229-22-8) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 424.5 g/mol. The structure features a tetrahydroisoquinoline core substituted with a fluorophenyl and a phenylsulfonyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 955229-22-8 |
| Molecular Formula | C₃₃H₂₁FN₂O₃S |
| Molecular Weight | 424.5 g/mol |
| Melting Point | N/A |
| Boiling Point | N/A |
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of tetrahydroisoquinoline have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Mechanism of Action : The compound may exert its effects through modulation of key signaling pathways involved in cell survival and proliferation. Research indicates that it can inhibit the AKT/mTOR pathway, leading to reduced tumor growth and increased apoptosis in cancer cells .
- Case Study : In vitro studies demonstrated that this compound reduced glioma cell viability significantly by activating the Calpain/Cathepsin pathway and inducing necroptosis .
Neuroprotective Effects
There is evidence suggesting that the compound could also have neuroprotective effects. Tetrahydroisoquinoline derivatives have been studied for their ability to protect neuronal cells from oxidative stress and excitotoxicity.
- Mechanism of Action : The neuroprotective activity is hypothesized to be linked to the modulation of neurotransmitter levels and reduction of inflammatory responses in neural tissues .
- Case Study : In animal models of neurodegenerative diseases, administration of similar compounds resulted in improved behavioral outcomes and reduced markers of neuroinflammation .
Pharmacokinetics
Understanding the pharmacokinetics of This compound is crucial for assessing its therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, focusing on molecular features, synthetic pathways, and inferred biological relevance.
Table 1: Structural and Molecular Comparison
Key Observations
Structural Complexity vs. In contrast, simpler analogs like 3-chloro-N-phenyl-phthalimide lack these features, which may limit their receptor-binding versatility. Compounds with methoxy or piperidinylethoxy substituents (e.g., compound 20 in ) exhibit higher molecular weights (>600 g/mol), which could reduce blood-brain barrier penetration compared to the target compound (~516 g/mol).
Functional Group Impact :
- The phenylsulfonyl group in the target compound may confer metabolic stability via resistance to cytochrome P450 oxidation, a feature absent in analogs with benzyloxy or cyclopropanecarbonyl groups .
- Fluorine substitution (4-fluorophenyl) is shared with compound V015-6795 , suggesting shared advantages such as enhanced lipophilicity and resistance to oxidative metabolism.
Synthetic Accessibility: The target compound’s synthesis likely involves sulfonylation of the tetrahydroisoquinoline core, a step requiring precise control to avoid byproducts. By contrast, analogs in were synthesized via nucleophilic substitution (e.g., benzylation or alkoxy group introduction) with yields ranging from 24% to 82%, indicating variability in synthetic efficiency.
Substituent differences (e.g., sulfonyl vs. methoxy groups) may alter receptor affinity or selectivity. Compound V015-6795 , despite its structural similarity, lacks the sulfonyl group, which could reduce its ability to engage polar binding pockets in target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
